
2-Methoxyphenyl benzoate as a flavoring agent
in food science

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Methoxyphenyl benzoate

Cat. No.: B1194103 Get Quote

2-Methoxyphenyl Benzoate: A Flavoring Agent in
Food Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
2-Methoxyphenyl benzoate, also known as guaiacol benzoate, is an aromatic ester with a

flavor profile characterized by balsamic, sweet, and phenolic notes. While not as commonly

cited as its precursor guaiacol, 2-Methoxyphenyl benzoate holds potential as a flavoring

agent in various food and beverage applications. Its unique combination of sweet and balsamic

characteristics can contribute complexity and depth to flavor profiles. This document provides

an overview of its properties, potential applications, and detailed protocols for its evaluation in a

food science context.

It is important to note that while the components of 2-Methoxyphenyl benzoate, guaiacol (2-

methoxyphenol) and benzoic acid, have established regulatory status as food additives

(Guaiacol is FEMA GRAS #2532), 2-Methoxyphenyl benzoate itself does not currently have a

FEMA (Flavor and Extract Manufacturers Association) number.[1][2] Therefore, its use in food

products would require a separate safety assessment and regulatory approval.
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A clear understanding of the physicochemical properties of 2-Methoxyphenyl benzoate is

essential for its effective application and analysis.

Property Value Reference

CAS Number 531-37-3 [3]

Molecular Formula C₁₄H₁₂O₃ [3]

Molecular Weight 228.24 g/mol [3]

Odor Profile
Balsamic (71.79%), Sweet

(58.35%), Phenolic
[3]

Solubility
Soluble in ethanol (59.3 g/L at

25°C)
[3]

Sensory Profile and Thresholds (Proxy Data)
Direct quantitative sensory data for 2-Methoxyphenyl benzoate is not readily available in the

public domain. However, data for its precursor, guaiacol, can serve as a useful proxy to

estimate its potential sensory impact. Guaiacol is known for its smoky, phenolic, and medicinal

notes. The sensory thresholds of guaiacol have been determined in various matrices.

Table of Sensory Thresholds for Guaiacol (Proxy for 2-Methoxyphenyl benzoate)
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Matrix Threshold Type
Concentration
(ppb)

Reference

Water Taste Detection 0.17 [4]

Water Aroma Detection 0.48 [4]

Apple Juice Taste Detection 0.24 [4]

Apple Juice Aroma Detection 0.91 [4]

Red Wine Odor Threshold 23 [5]

Red Wine Taste Threshold 27 [5]

Orange Juice Orthonasal Detection 0.70 [6]

Orange Juice Retronasal Detection 0.53 [6]

Note: These values are for guaiacol and should be used as an estimation for 2-
Methoxyphenyl benzoate. The larger molecular structure of the ester may result in a higher

flavor threshold.

Potential Food Applications and Usage Levels
(Proxy Data)
Based on the flavor profile of 2-Methoxyphenyl benzoate and the known applications of

guaiacol, potential food categories for its use can be inferred. The balsamic and sweet notes

could complement a variety of products. The following table provides suggested starting usage

levels for guaiacol, which can be used as a guideline for initial trials with 2-Methoxyphenyl
benzoate.

Table of Suggested Usage Levels for Guaiacol (Proxy for 2-Methoxyphenyl benzoate)
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Food Category Suggested Starting Level (ppm)

Bacon Flavors 2000

Beef Flavors 20

Ham Flavors 300

Smoke Flavors 3000

Soy Sauce Flavors 15

Tomato Flavors (fresh) 50

Molasses Flavors 50

Brown Sugar Flavors 10

Black Tea Flavors 10

Rooibos Tea Flavors 200

Vanilla Flavors 40-80

Whisky Flavors 5+

Red Wine Flavors 20

Source: Adapted from Perfumer & Flavorist, 2024.[7] These levels are for guaiacol and should

be optimized for 2-Methoxyphenyl benzoate through sensory evaluation.

Experimental Protocols
Protocol 1: Sensory Evaluation - Quantitative
Descriptive Analysis (QDA)
This protocol outlines a method for characterizing the flavor profile of 2-Methoxyphenyl
benzoate using a trained sensory panel.

Objective: To identify and quantify the sensory attributes of 2-Methoxyphenyl benzoate in a

neutral medium.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.ift.org/~/media/Food%20Technology/pdf/2009/06/0609feat_GRAS24text.pdf
https://www.benchchem.com/product/b1194103?utm_src=pdf-body
https://www.benchchem.com/product/b1194103?utm_src=pdf-body
https://www.benchchem.com/product/b1194103?utm_src=pdf-body
https://www.benchchem.com/product/b1194103?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Methoxyphenyl benzoate

Food-grade ethanol (for stock solution)

Deionized, odor-free water

Sugar (sucrose)

Citric acid

Glass beakers and graduated cylinders

ISO standard wine tasting glasses with lids

Sensory evaluation software or ballots

Procedure:

Panelist Training:

Select 8-12 panelists based on their sensory acuity and ability to describe flavors.

Conduct training sessions to familiarize panelists with balsamic, sweet, phenolic, and

other relevant flavor attributes using reference standards.

Sample Preparation:

Prepare a stock solution of 2-Methoxyphenyl benzoate in ethanol.

Prepare a neutral evaluation base of 5% sucrose and 0.1% citric acid in deionized water.

Spike the evaluation base with the 2-Methoxyphenyl benzoate stock solution to achieve

a range of concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm). The concentrations should be

determined in preliminary tests to be clearly perceivable but not overwhelming.

Evaluation:

Present the samples to the panelists in a randomized and blind manner.
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Instruct panelists to evaluate the aroma (orthonasal) and flavor (retronasal) of each

sample.

Panelists will rate the intensity of pre-defined flavor attributes (e.g., balsamic, sweet,

phenolic, smoky, medicinal, woody) on a 15-cm line scale anchored from "none" to "very

intense."

Data Analysis:

Convert the line scale ratings to numerical values.

Analyze the data using analysis of variance (ANOVA) to determine significant differences

between samples for each attribute.

Generate a spider web plot to visualize the flavor profile of 2-Methoxyphenyl benzoate at

different concentrations.

Preparation

Evaluation Analysis

Panelist Training

Sensory Session

Sample Preparation

Data Collection Statistical Analysis Flavor Profile Generation

Click to download full resolution via product page

Sensory Evaluation Workflow Diagram

Protocol 2: Stability Testing in a Beverage Matrix
This protocol describes a method to assess the stability of 2-Methoxyphenyl benzoate in a

model beverage system under accelerated storage conditions.

Objective: To determine the degradation kinetics of 2-Methoxyphenyl benzoate in a beverage

matrix over time.
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Materials:

2-Methoxyphenyl benzoate

Model beverage base (e.g., 10% sucrose, 0.2% citric acid in water, pH 3.5)

Amber glass bottles with screw caps

Incubators or environmental chambers set at different temperatures (e.g., 25°C, 35°C, 45°C)

Gas Chromatograph-Mass Spectrometer (GC-MS)

Solid-Phase Microextraction (SPME) fibers (e.g., PDMS/DVB)

Internal standard (e.g., deuterated 2-Methoxyphenyl benzoate or a structurally similar

stable ester)

Procedure:

Sample Preparation:

Prepare a batch of the model beverage and spike it with a known concentration of 2-
Methoxyphenyl benzoate (e.g., 5 ppm) and the internal standard.

Dispense the spiked beverage into amber glass bottles, leaving minimal headspace.

Storage:

Store the bottles at the different selected temperatures.

At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), remove three bottles from each

temperature condition for analysis.

Analytical Quantification (GC-MS):

Equilibrate the sample to a set temperature (e.g., 40°C).

Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30

minutes) with agitation.
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Desorb the fiber in the GC injection port.

Use a suitable GC column (e.g., DB-5ms) and a temperature program to separate the

analytes.

Operate the MS in Selected Ion Monitoring (SIM) mode, targeting characteristic ions of 2-
Methoxyphenyl benzoate and the internal standard to ensure sensitivity and selectivity.

Data Analysis:

Calculate the concentration of 2-Methoxyphenyl benzoate at each time point relative to

the internal standard.

Plot the concentration versus time for each temperature.

Determine the degradation rate constant (k) for each temperature using a first-order

reaction model.

Use the Arrhenius equation to calculate the activation energy (Ea) and predict the shelf-life

at ambient temperature.
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Stability Testing Workflow Diagram

Signaling Pathways of Taste and Aroma Perception
The perception of flavor is a complex interplay between the gustatory (taste) and olfactory

(smell) systems. While specific receptor interactions for 2-Methoxyphenyl benzoate are not

yet elucidated, the general pathways for its component parts can be described. The "balsamic"

and "phenolic" notes are primarily detected by olfactory receptors in the nasal cavity, while the

"sweet" taste would be perceived by taste receptors on the tongue.
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Simplified Flavor Perception Pathway
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Conclusion
2-Methoxyphenyl benzoate presents an interesting flavor profile for potential use in the food

industry. Its balsamic, sweet, and phenolic characteristics suggest applications in a range of

products, from beverages to confectionery and savory items. However, the lack of specific

quantitative sensory data and a dedicated regulatory approval (e.g., a FEMA GRAS

designation) are significant hurdles for its immediate commercial use. The protocols provided in

this document offer a framework for researchers and flavor scientists to systematically evaluate

the sensory properties, stability, and potential applications of this compound. Further research

is warranted to establish its flavor threshold, detailed flavor profile, and to conduct the

necessary safety assessments for regulatory submission.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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